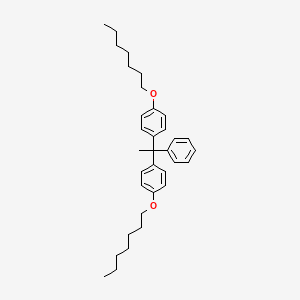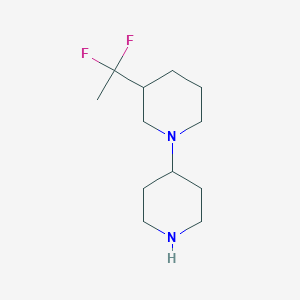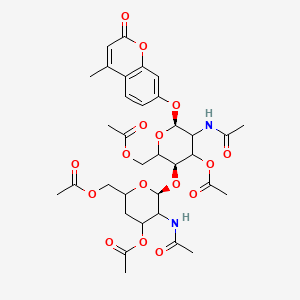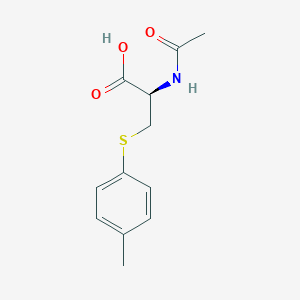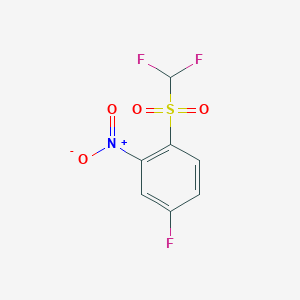
1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene is a chemical compound characterized by the presence of difluoromethylsulfonyl, fluoro, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-fluorobenzene to introduce the nitro group, followed by sulfonylation with difluoromethylsulfonyl chloride. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitro group can participate in redox reactions, influencing cellular processes. The fluoro group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
- 1-(Trifluoromethylsulfonyl)-4-fluoro-2-nitrobenzene
- 1-(Difluoromethylsulfonyl)-4-chloro-2-nitrobenzene
- 1-(Difluoromethylsulfonyl)-4-fluoro-2-aminobenzene
Uniqueness: 1-(Difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both difluoromethylsulfonyl and nitro groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C7H4F3NO4S |
|---|---|
Peso molecular |
255.17 g/mol |
Nombre IUPAC |
1-(difluoromethylsulfonyl)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4F3NO4S/c8-4-1-2-6(5(3-4)11(12)13)16(14,15)7(9)10/h1-3,7H |
Clave InChI |
LNIDDFLKVTWUHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


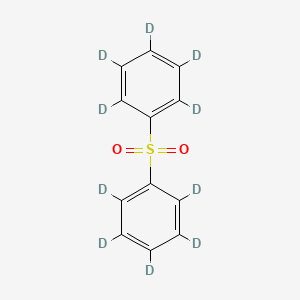
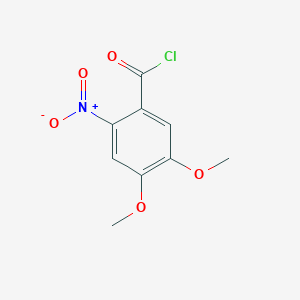

![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
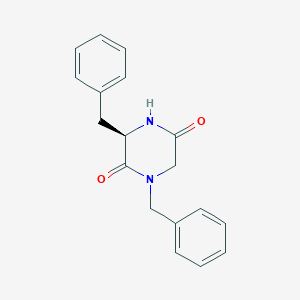
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
